6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine
Overview
Description
Scientific Research Applications
Antimicrobial Activities
Some novel derivatives, including 6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine, have been synthesized and screened for their antimicrobial activities. Some of these compounds have shown good to moderate activities against various test microorganisms (Bektaş et al., 2007).
Central Pharmacological Activity
Piperazine derivatives, including 6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine, are known for their central pharmacological activity, primarily involving the activation of the monoamine pathway. They have been researched for various central therapeutic applications such as antipsychotic, antidepressant, and anxiolytic applications (Brito et al., 2018).
Carbon Dioxide Capture
Piperazine compounds, including derivatives like 6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine, have been studied in the context of carbon dioxide (CO2) capture. They offer resistance to thermal degradation and oxidation, which is advantageous for absorption/stripping processes in CO2 capture systems (Freeman et al., 2010).
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimide model compounds, similar to 6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine, have been synthesized and studied for their luminescent properties and photo-induced electron transfer (PET) processes. These properties are significant in the context of fluorescent probes and molecular electronics (Gan et al., 2003).
Safety And Hazards
properties
IUPAC Name |
(2-amino-1,3-benzoxazol-6-yl)-piperazin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c13-12-15-9-2-1-8(7-10(9)18-12)11(17)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQHKIDIDQIVKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)N=C(O3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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